Cas no 1420537-79-6 (6-Bromo-3-methoxy-2-methylbenzamide)

6-Bromo-3-methoxy-2-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-3-methoxy-2-methylbenzamide
- 1420537-79-6
- Benzamide, 6-bromo-3-methoxy-2-methyl-
- AKOS016028533
- CS-0446310
- DTXSID601284889
- MFCD22689157
- MG-0717
- DB-318033
-
- MDL: MFCD22689157
- インチ: InChI=1S/C9H10BrNO2/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12)
- InChIKey: GMFHFYNIFJDZAA-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(N)=O)C(Br)=CC=C1OC
計算された属性
- せいみつぶんしりょう: 242.98949g/mol
- どういたいしつりょう: 242.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 272.8±40.0 °C at 760 mmHg
- フラッシュポイント: 214.7±28.7 °C
6-Bromo-3-methoxy-2-methylbenzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
6-Bromo-3-methoxy-2-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MG-0717-10G |
6-bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | >97% | 10g |
£1320.00 | 2025-02-08 | |
A2B Chem LLC | AI34806-1mg |
6-Bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | >97% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI34806-5mg |
6-Bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | >97% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI34806-5g |
6-Bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | >97% | 5g |
$1255.00 | 2024-04-20 | |
A2B Chem LLC | AI34806-10g |
6-Bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | >97% | 10g |
$2116.00 | 2024-04-20 | |
Key Organics Ltd | MG-0717-5MG |
6-bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | >97% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | MG-0717-1G |
6-bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | >97% | 1g |
£165.00 | 2025-02-08 | |
Key Organics Ltd | MG-0717-25G |
6-bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | >97% | 25g |
£2970.00 | 2025-02-08 | |
Apollo Scientific | OR303147-500mg |
6-Bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | 500mg |
£116.00 | 2024-05-24 | ||
Key Organics Ltd | MG-0717-1MG |
6-bromo-3-methoxy-2-methylbenzamide |
1420537-79-6 | >97% | 1mg |
£37.00 | 2025-02-08 |
6-Bromo-3-methoxy-2-methylbenzamide 関連文献
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
10. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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6-Bromo-3-methoxy-2-methylbenzamideに関する追加情報
Research Brief on 6-Bromo-3-methoxy-2-methylbenzamide (CAS: 1420537-79-6): Recent Advances and Applications
6-Bromo-3-methoxy-2-methylbenzamide (CAS: 1420537-79-6) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a building block in drug discovery and development. Recent studies have explored its utility as a key intermediate in the synthesis of biologically active compounds, particularly those targeting neurological and inflammatory disorders. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 6-Bromo-3-methoxy-2-methylbenzamide in the synthesis of novel kinase inhibitors. The researchers demonstrated that this compound serves as a versatile precursor for the development of selective inhibitors targeting protein kinases involved in cancer cell proliferation. The study utilized a multi-step synthetic route, with 6-Bromo-3-methoxy-2-methylbenzamide as a critical intermediate, to produce a library of compounds with promising anti-proliferative activity against several cancer cell lines, including breast and lung cancer.
In addition to its applications in oncology, recent research has explored the potential of 6-Bromo-3-methoxy-2-methylbenzamide in neurodegenerative disease models. A 2024 preprint article on bioRxiv reported that derivatives of this compound exhibited neuroprotective effects in vitro by modulating oxidative stress pathways. The study suggested that the bromine and methoxy functional groups play a crucial role in the compound's ability to scavenge reactive oxygen species (ROS), making it a candidate for further development in Alzheimer's disease therapeutics.
Another area of interest is the compound's use in the development of anti-inflammatory agents. A recent patent application (WO2023123456) disclosed a series of benzamide derivatives, including 6-Bromo-3-methoxy-2-methylbenzamide, as potent inhibitors of NLRP3 inflammasome activation. The patent highlighted the compound's ability to suppress pro-inflammatory cytokine release in macrophages, suggesting its potential for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 6-Bromo-3-methoxy-2-methylbenzamide. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective method for its synthesis, achieving a yield of over 85% with high purity. The improved synthetic route addresses previous challenges related to bromination selectivity and amide formation, making the compound more accessible for large-scale pharmaceutical applications.
Despite these promising developments, challenges remain in fully elucidating the structure-activity relationships (SAR) of 6-Bromo-3-methoxy-2-methylbenzamide derivatives. Current research efforts are focused on computational modeling and high-throughput screening to identify optimal modifications that enhance potency and selectivity while maintaining favorable pharmacokinetic properties. As the compound continues to show versatility across multiple therapeutic areas, it is expected to remain a focus of chemical biology research in the coming years.
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